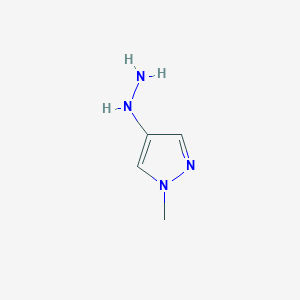

4-Hydrazinyl-1-methyl-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring is a fundamental scaffold in heterocyclic chemistry, recognized for its aromaticity and diverse reactivity. numberanalytics.comnih.gov This five-membered ring system, containing two adjacent nitrogen atoms, is a key building block in the synthesis of a wide array of organic compounds. numberanalytics.comtaylorandfrancis.com The presence of the pyrazole nucleus is a feature of numerous compounds with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov

In medicinal chemistry, pyrazole derivatives are considered privileged structures due to their ability to interact with a variety of biological targets. nih.gov This has led to the development of numerous drugs containing the pyrazole moiety. nih.govtaylorandfrancis.com The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of a compound's chemical and biological properties. nih.gov Electrophilic substitution reactions typically occur at the 4-position, while nucleophilic attacks are favored at the 3 and 5-positions. nih.gov

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. The most common method involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov Other synthetic routes include 1,3-dipolar cycloadditions and multicomponent reactions. nih.govtandfonline.com

Role of Hydrazine and Hydrazinyl Moieties in Organic Synthesis

Hydrazine (N₂H₄) and its organic derivatives, hydrazines, are versatile reagents in organic synthesis. wikipedia.org Hydrazine itself is an inorganic compound, but its derivatives, where one or more hydrogen atoms are replaced by organic groups, play a crucial role in forming various heterocyclic compounds. wikipedia.orgvedantu.com The hydrazinyl moiety (-NHNH₂) is a key functional group that can be incorporated into molecules to create hydrazones, hydrazides, and other important intermediates. slideshare.netnih.gov

One of the most significant applications of hydrazine in organic synthesis is in the formation of pyrazoles and other nitrogen-containing heterocycles. vedantu.comresearchgate.net The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and widely used method for constructing the pyrazole ring. numberanalytics.comrasayanjournal.co.in

Hydrazine and its derivatives are also employed as reducing agents in various chemical transformations. organic-chemistry.org For example, the Wolff-Kishner reduction utilizes hydrazine to convert a carbonyl group into a methylene (B1212753) group. wikipedia.org Furthermore, hydrazones, formed from the reaction of hydrazines with aldehydes or ketones, are stable intermediates that have found use in various synthetic methodologies. slideshare.netresearchgate.net

Structural Context of 4-Hydrazinyl-1-methyl-1H-pyrazole within N-Methylated Pyrazoles

This compound is a specific example of an N-methylated pyrazole. The methylation of the pyrazole ring at one of the nitrogen atoms is a common strategy to modify the properties of pyrazole-containing compounds. nih.gov N-methylation can influence the molecule's reactivity, solubility, and biological activity.

The regioselective synthesis of N-methylated pyrazoles is an important aspect of their chemistry, as different isomers can exhibit distinct properties. researchgate.netacs.org Various methods have been developed to achieve selective N1- or N2-methylation of the pyrazole ring. acs.orgresearcher.life The presence of the methyl group at the N1 position in this compound fixes the tautomeric form of the pyrazole ring and provides a specific structural framework for further functionalization. The hydrazinyl group at the 4-position offers a reactive site for subsequent chemical modifications, making this compound a potentially valuable building block in the synthesis of more complex molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrazol-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8-3-4(7-5)2-6-8/h2-3,7H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKGABPJDUBESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydrazinyl 1 Methyl 1h Pyrazole and Its Derivatives

Direct Synthesis Approaches for 4-Hydrazinyl-1-methyl-1H-pyrazole

Direct, one-pot syntheses that construct the pyrazole (B372694) ring and simultaneously install a hydrazinyl group at the C4-position are not commonly reported for N-substituted pyrazoles like this compound. The primary challenge lies in controlling regioselectivity. The use of methylhydrazine as a precursor for the N1-methyl group in reactions with 1,3-dicarbonyl equivalents typically leads to mixtures of regioisomers. Consequently, the synthesis of this specific compound is more practically and commonly achieved through the functionalization of a pre-formed pyrazole ring, as detailed in subsequent sections.

Pyrazole Core Formation via Cyclocondensation Reactions

The construction of the fundamental pyrazole core is most frequently accomplished through cyclocondensation reactions, where acyclic precursors are joined to form the heterocyclic ring.

Reactions of 1,3-Dicarbonyl Compounds with Hydrazines

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com The reaction between a non-symmetrical 1,3-diketone and a monosubstituted hydrazine, such as methylhydrazine, can theoretically produce two different regioisomers. orgsyn.org The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The regiochemical outcome can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

For instance, the reaction of various 1,3-diketones with hydrazine hydrate (B1144303) can yield the corresponding 4H-pyrazoles, although diketones with strong electron-withdrawing groups may preferentially form stable 5-hydroxy-2-pyrazoline intermediates. mdpi.com

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyls and Hydrazines

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzoylacetone | Hydrazine Hydrate | DCM, 18h | 4-Methyl-3,5-diphenyl-1H-pyrazole | 88% | mdpi.com |

| 3-[2-(Aryl)hydrazono)]pentane-2,4-dione | Arylhydrazine | Ethanol (B145695), Acetic Acid (cat.) | 1-Aryl-3,5-dimethyl-4-[(E)-(aryl)diazenyl]-1H-pyrazole | Not specified | researchgate.net |

| 1,3-Diketones (in situ) | Hydrazine | One-pot | Various substituted pyrazoles | Not specified | organic-chemistry.org |

Cyclization of α,β-Unsaturated Carbonyl Compounds with Hydrazines

An alternative route to the pyrazole core involves the reaction of α,β-unsaturated ketones (enones) or aldehydes with hydrazine derivatives. This reaction typically proceeds through a Michael addition, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole. nih.gov For example, perfluoroalkylated enals react with hydrazine hydrate at elevated temperatures to produce 3,4-disubstituted pyrazoles in good yields. nih.gov Similarly, hydrazones can be cyclized using reagents like phosphoryl trichloride (B1173362) in DMF (a Vilsmeier-Haack reaction) to yield 4-formylpyrazole derivatives. chemmethod.com

Formation from 1,3-Diketones Generated in situ

To improve efficiency and circumvent the need to isolate potentially unstable 1,3-dicarbonyl compounds, one-pot methods have been developed. In this approach, 1,3-diketones are generated in situ from simpler precursors, such as ketones and acid chlorides, and are immediately trapped by a hydrazine derivative present in the reaction mixture. organic-chemistry.org This strategy allows for a rapid and general synthesis of pyrazoles, including those with complex fused-ring structures. organic-chemistry.org

Synthesis of Substituted Hydrazinylpyrazoles from Precursors

The most effective and regioselective syntheses of this compound rely on the chemical transformation of an already-formed pyrazole ring bearing a suitable functional group at the C4-position.

Transformation of Pyrazole Derivatives to Hydrazinyl Forms

A common and logical pathway to introduce a hydrazinyl group onto a pyrazole ring begins with a 4-aminopyrazole derivative. The synthesis of aminopyrazoles is well-established, often achieved through the condensation of hydrazines with β-ketonitriles. nih.govchim.it

The conversion of a 4-aminopyrazole to a 4-hydrazinylpyrazole can be accomplished via a two-step diazotization-reduction sequence. This is a standard transformation for aromatic amines.

Diazotization : The 4-aminopyrazole is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., HCl, H₂SO₄), to form a pyrazolyl-4-diazonium salt. The formation of pyrazolyl-5-diazonium salts from 5-aminopyrazoles is a known reaction, and this principle is applicable to C4-amino isomers. researchgate.net

Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in concentrated acid or sodium sulfite. This step converts the -N₂⁺ group into the -NHNH₂ group.

An alternative, though less common, route could involve the nucleophilic substitution of a 4-halopyrazole (e.g., 4-chloro- or 4-bromo-1-methyl-1H-pyrazole) with hydrazine hydrate. This reaction displaces the halide to install the hydrazinyl moiety directly. The reactivity of the halopyrazole would depend on the electronic nature of the pyrazole ring and any other substituents present.

Utilization of 5-Aminopyrazoles as Precursors

The use of 5-aminopyrazoles as starting materials is a versatile and widely employed strategy for the synthesis of more complex pyrazole derivatives. These compounds serve as crucial building blocks due to the reactive amino group, which can be readily transformed into other functionalities, such as a hydrazine group, or used as a handle for constructing fused heterocyclic systems.

The most common and established method for synthesizing the 5-aminopyrazole core involves the cyclocondensation reaction between β-ketonitriles and hydrazine derivatives. nih.gov This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. nih.gov This foundational reaction has been adapted to produce a wide array of substituted 5-aminopyrazoles.

For instance, 5-amino-1-aryl-4-benzoyl pyrazole derivatives can be synthesized from β-ketonitriles by first reacting them with N,N'-diphenylformamidine to create a cyclocondensation precursor, which is then treated with hydrazines. nih.gov Similarly, reacting α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate yields 5-amino-3-methylpyrazole-4-carboxamide. nih.gov The versatility of this approach is further highlighted by the synthesis of 3-amino-1H-pyrazole-4-carbonitrile derivatives from the condensation of appropriately substituted precursors with hydrazines, which then serve as intermediates for further transformations. mdpi.com

Recent research has also focused on developing more efficient and regioselective methods for preparing these precursors. For example, the cyclization of hydrazines with enol ethers under basic conditions can lead to 3-aminopyrazole (B16455) intermediates with excellent yield and regioselectivity, which are isomers of the 5-amino derivatives and equally valuable as precursors. nih.gov The development of novel anticancer agents has often targeted the mitotic machinery, making the synthesis of structurally simple aminopyrazoles like 5-amino-1-tert-butylpyrazole-4-carboxamide a significant area of research. nih.gov

| Precursor Type | Synthetic Method | Resulting Aminopyrazole | Reference |

| β-Ketonitriles | Condensation with hydrazines | 5-Aminopyrazoles | nih.gov |

| β-Ketonitriles & N,N'-diphenylformamidine | Subsequent reaction with hydrazines | 5-Amino-1-aryl-4-benzoyl pyrazoles | nih.gov |

| α-Cyano-β-dimethylaminocrotonamide | Reaction with hydrazine hydrate | 5-Amino-3-methylpyrazole-4-carboxamide | nih.gov |

| 2-Aroyl-3-dimethylamino-2-propenenitrile derivatives | Reaction with hydroxylamine (B1172632) followed by base-catalyzed ring opening and condensation with hydrazines | 3-Amino-1H-pyrazole-4-carbonitriles | mdpi.com |

| Hydrazines & β-ketoesters | Microwave irradiation | 5-Aminopyrazoles | rsc.org |

Regioselectivity in Pyrazole Ring Formation and N-Methylation

A significant challenge in pyrazole synthesis is controlling regioselectivity, particularly when using unsymmetrical precursors. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two different regioisomeric pyrazoles. Likewise, the alkylation of an NH-pyrazole can occur at either of the two ring nitrogen atoms.

The regioselectivity of pyrazole ring formation can often be controlled by the nature of the reactants and reaction conditions. For instance, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, the choice of hydrazine is critical. nih.gov Using arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer, whereas the corresponding free arylhydrazine leads exclusively to the 1,5-regioisomer. nih.gov Similarly, one-pot, three-step procedures involving the reaction of active methylene (B1212753) reagents with phenylisothiocyanate, methyl iodide, and a substituted hydrazine like methylhydrazine have shown high regio- and chemo-selectivity, affording a single N¹-substituted pyrazole derivative. nih.gov

The N-methylation of pyrazoles is notoriously difficult to control, often resulting in mixtures of N1 and N2 methylated isomers. acs.org Traditional methylating agents typically provide poor selectivity. thieme-connect.com To address this, innovative methods using sterically bulky α-halomethylsilanes as "masked" methylating reagents have been developed. acs.orgresearcher.life This two-step, one-pot procedure involves the N-alkylation of the pyrazole with the bulky silyl (B83357) reagent, which proceeds with high selectivity for the less sterically hindered N1 position. This is followed by protodesilylation using a fluoride (B91410) source to reveal the N-methyl group. acs.orgnih.gov This approach achieves excellent regioselectivity, with N1:N2 ratios often exceeding 99:1, providing a robust solution to a long-standing synthetic challenge. acs.orgthieme-connect.com

| Method | Reactants | Key Feature | Outcome | Reference |

| Regiocontrolled Cyclocondensation | Trichloromethyl enones, Hydrazines | Nature of hydrazine (hydrochloride vs. free base) | Selective formation of 1,3- or 1,5-regioisomers | nih.gov |

| One-pot, Three-step Synthesis | Active methylene reagents, Phenylisothiocyanate, Methyl iodide, Methylhydrazine | Selective displacement by the substituted nitrogen of methylhydrazine | Single N¹-substituted pyrazole isomer | nih.gov |

| N-Methylation with Masked Reagents | Pyrazole, α-Halomethylsilanes | Steric bulk of the silyl group directs alkylation | Highly regioselective N1-methylation (>99:1) | acs.orgresearcher.lifenih.gov |

| Stepwise Synthesis | Pyrazole intermediate, Methyl iodide | Effect of reaction conditions (base, solvent) | Can favor one regioisomer over another | nih.gov |

Reactivity and Chemical Transformations of 4 Hydrazinyl 1 Methyl 1h Pyrazole

Electrophilic Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring, while aromatic, can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. In the case of 4-Hydrazinyl-1-methyl-1H-pyrazole, the electron-donating nature of the hydrazinyl and methyl groups influences the regioselectivity of these reactions.

One notable electrophilic reaction is the Vilsmeier-Haack reaction, which introduces a formyl group onto the pyrazole ring. This reaction typically occurs at the C5 position, yielding 4-formyl-1-methyl-1H-pyrazole derivatives. chemmethod.com The resulting aldehyde can then serve as a precursor for the synthesis of various other heterocyclic compounds. chemmethod.com

Nucleophilic Reactions of the Hydrazinyl Functionality

The hydrazinyl group (-NHNH2) is a potent nucleophile, readily reacting with a variety of electrophiles. The kinetics of reactions involving hydrazines have been studied, revealing that their nucleophilicity is comparable to that of primary amines like methylamine. researchgate.net This reactivity is central to many of the synthetic applications of this compound.

The nucleophilic character of the hydrazinyl moiety allows it to attack carbonyl compounds, leading to the formation of hydrazones. This reaction is a cornerstone for the construction of larger and more complex molecules. For instance, reaction with pyruvic acid or ethyl pyruvate (B1213749) yields the corresponding hydrazones, which can be subsequently cyclized. nih.gov

Cyclization and Fused Heterocycle Formation

The dual functionality of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions often involve the initial nucleophilic attack of the hydrazinyl group followed by an intramolecular cyclization.

Synthesis of Pyrazolo[3,4-b]pyridine Systems

Pyrazolo[3,4-b]pyridines are a significant class of fused heterocycles with a wide range of biological activities. nih.govresearchgate.net A common synthetic route to these systems involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. mdpi.com In the context of this compound, this would typically involve a preliminary transformation of the hydrazinyl group.

Alternatively, the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate, can be employed to construct the pyridine (B92270) ring fused to the pyrazole core. mdpi.com This method often leads to the formation of 4-hydroxy or 4-chloro substituted pyrazolo[3,4-b]pyridines. mdpi.com Multicomponent reactions, where several reactants are combined in a single step, also provide an efficient pathway to diversely functionalized pyrazolo[3,4-b]pyridines. researchgate.net

| Reactants | Conditions | Product | Reference |

| 5-Aminopyrazole, 1,3-Diketone | Glacial Acetic Acid | 1H-Pyrazolo[3,4-b]pyridine | mdpi.com |

| 3-Aminopyrazole (B16455), Diethyl 2-(ethoxymethylene)malonate | Thermal cyclization, then chlorination | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| Phenyl/benzothiazolylhydrazine, 3-Oxo-3-arylpropanenitrile, 1,3-Diketones | Solvent-free or solvent-mediated | Polyfunctionalized pyrazolo[3,4-b]pyridines | researchgate.net |

Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of pyrazolo[3,4-d]pyrimidines is another important application of this compound and its derivatives. These compounds are structurally analogous to purines and often exhibit interesting biological properties. semanticscholar.orgnih.gov

A key synthetic strategy involves the cyclocondensation of a 4-cyano-5-amino-1-methylpyrazole derivative with hydrazine (B178648). nih.gov Another approach starts with the reaction of a 5-aminopyrazole-4-carbonitrile with acetic anhydride, which can lead to a pyrazolo[3,4-d] semanticscholar.orgnih.govoxazine intermediate. This intermediate can then be reacted with various nucleophiles, such as primary aromatic amines or hydrazine, to afford the desired pyrazolo[3,4-d]pyrimidine derivatives. semanticscholar.org

| Starting Material | Reagents | Product | Reference |

| 4-Cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole | Hydrazine | 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine | nih.gov |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Acetic Anhydride, then Primary Aromatic Amines | Substituted Pyrazolo[3,4-d]pyrimidines | semanticscholar.org |

| 4-Chloro-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine | Hydrazine Hydrate (B1144303) | 4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | nih.gov |

Intramolecular Cyclization Pathways to Diverse Ring Systems

The reactivity of the hydrazinyl group can be harnessed to construct a variety of other fused heterocyclic systems through intramolecular cyclization. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazoline rings. nih.gov Furthermore, the hydrazinyl moiety can be transformed into other functional groups that subsequently participate in cyclization. For instance, conversion to a hydrazide followed by reaction with carbon disulfide can lead to the formation of pyrazolyl-oxadiazoles. umich.edu

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The reaction of the hydrazinyl group of this compound with aldehydes and ketones leads to the formation of hydrazones, which are a class of Schiff bases. ekb.egekb.eg This condensation reaction is typically straightforward and provides a modular approach to synthesizing a wide array of derivatives. ekb.egscielo.org.co

The resulting Schiff bases are not merely synthetic intermediates but often possess their own interesting chemical and biological properties. nih.gov The imine (-N=CH-) bond formed in this reaction is a key structural feature. The reaction conditions for Schiff base formation are generally mild, often involving stirring the reactants in a suitable solvent, sometimes with the addition of a catalytic amount of acid or base. ekb.eg

| Pyrazole Derivative | Carbonyl Compound | Product Class | Reference |

| Pyrazole aldehyde | Aromatic amines | Pyrazole-based Schiff bases | ekb.eg |

| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde | Phenylhydrazine, Substituted anilines | Pyrazole-based Schiff bases | scielo.org.co |

| 5-Aminopyrazoles | Various aldehydes | Bis-pyrazole and mono-pyrazole Schiff bases | nih.gov |

Coupling Reactions and Functionalization Strategies (e.g., Suzuki Coupling)

Direct coupling reactions on the this compound are not standard due to the nature of the hydrazinyl group. However, the 4-position of the pyrazole ring is a prime site for functionalization, which is typically achieved through strategies that convert the hydrazinyl group into a more suitable coupling partner, such as a halide. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a prominent strategy for functionalizing pyrazoles. organic-chemistry.orglibretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of a palladium(0) catalyst to an organohalide, transmetalation with an organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst.

To apply this to this compound, a common synthetic route involves the initial conversion of the hydrazinyl group into a halogen (e.g., bromine or iodine) via a Sandmeyer-type reaction. The resulting 4-halo-1-methyl-1H-pyrazole then serves as an excellent substrate for Suzuki-Miyaura cross-coupling. rsc.org For instance, 4-bromo-1-methyl-1H-pyrazole can be coupled with a wide range of aryl or heteroaryl boronic acids to introduce diverse substituents at the C4 position. rsc.org

Research has demonstrated efficient Suzuki-Miyaura coupling of halogenated aminopyrazoles with various boronic acids. google.com While the free N-H group of some pyrazoles can inhibit palladium catalysis, N-substituted pyrazoles like 1-methyl-1H-pyrazole derivatives generally exhibit good reactivity. nih.gov The reaction conditions are typically mild, employing a palladium catalyst, a base, and a suitable solvent system.

Another functionalization approach involves palladium-catalyzed direct C-H arylation at the C5 position of the pyrazole ring. This method can be chemoselective, leaving a halogen substituent at the C4 position untouched for subsequent coupling reactions. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 4-Halopyrazole Substrate This table illustrates typical conditions for the coupling of a model substrate, 4-bromo-1-methyl-1H-pyrazole, based on established protocols for similar pyrazole derivatives.

| Aryl Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5%) | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good | researchgate.net |

| 4-Methoxyphenylboronic acid | XPhos Pd G2 (2%) | XPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent | rsc.org |

| 3-Thienylboronic acid | Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | 1,4-Dioxane | 80 | Good | nih.gov |

| 4-Pyridylboronic acid | PdCl₂(dppf) (3%) | dppf | Cs₂CO₃ | DMF | 110 | Moderate | google.com |

Derivatization for Analytical Enhancement

The hydrazinyl group of this compound is a prime target for chemical derivatization to enhance its detectability in analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net Hydrazine itself has weak ultraviolet (UV) absorbance and poor chromatographic properties. google.com Derivatization converts the analyte into a new compound (a derivative) with properties more suitable for separation and detection.

The most common derivatization strategy for hydrazines involves condensation with a carbonyl compound (an aldehyde or ketone) to form a stable hydrazone. nih.govchrom-china.com This reaction is typically rapid and efficient. The choice of derivatizing agent is crucial and is dictated by the analytical technique being used.

For HPLC with UV detection (HPLC-UV), the derivatizing agent is selected to introduce a strong chromophore into the molecule. This significantly increases the molar absorptivity of the derivative at a specific wavelength, thereby lowering the limit of detection. google.com For example, reacting this compound with an aromatic aldehyde like p-nitrobenzaldehyde or p-dimethylaminobenzaldehyde would yield a hydrazone with strong UV absorption, facilitating sensitive quantification. researchgate.netclu-in.org

For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve ionization efficiency. Reagents such as 2-hydrazino-1-methylpyridine (HMP) have been used to create derivatives of analytes that ionize more effectively, leading to enhanced sensitivity in LC-MS/MS analysis. nih.gov Similarly, for GC-MS, derivatization is used to increase the volatility and thermal stability of the analyte while reducing its polarity, leading to better peak shape and separation. Reaction with simple ketones like acetone (B3395972) can produce derivatives suitable for GC-MS analysis. chrom-china.com

Table 2: Common Derivatizing Agents for Hydrazines for Analytical Enhancement

| Derivatizing Agent | Analyte Functional Group | Derivative Formed | Enhanced Analytical Technique | Purpose of Derivatization | Reference |

| p-Dimethylaminobenzaldehyde | Hydrazine | Hydrazone | HPLC-UV, Colorimetry | Introduction of a strong chromophore | clu-in.org |

| Acetone | Hydrazine | Hydrazone (Aldazine) | GC-MS | Increased volatility and thermal stability | chrom-china.com |

| 4-Hydrazinobenzoic Acid (HBA) | Aldehydes/Ketones* | Hydrazone | HPLC-UV, CE-DAD | Forms stable, detectable derivatives with carbonyls | nih.gov |

| 2-Hydrazino-1-methylpyridine (HMP) | Carbonyls/Hydrazines** | Hydrazone | LC-MS/MS | Enhanced ionization efficiency and sensitivity | nih.gov |

| p-Nitrobenzaldehyde | Hydrazine | Hydrazone | GC-NPD | Introduction of an electron-capturing group | researchgate.net |

*Note: HBA is itself a hydrazine used to derivatize carbonyls, illustrating the reverse application of the same chemistry. **Note: HMP is used to derivatize carbonyl-containing analytes, but the principle of enhancing ionization applies if a hydrazine were the analyte.

Derivatization Strategies and Synthetic Applications of 4 Hydrazinyl 1 Methyl 1h Pyrazole

Functionalization of the Hydrazine (B178648) Nitrogen Atoms

The hydrazine group of 4-hydrazinyl-1-methyl-1H-pyrazole is the primary site of reactivity, readily undergoing condensation and cyclization reactions. This functional group serves as a key handle for introducing a wide range of substituents and for building new heterocyclic rings.

A common and effective strategy involves the condensation of the hydrazine with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These intermediates can then be subjected to further transformations. For instance, reaction with β-dicarbonyl compounds or their equivalents is a classic method for constructing new pyrazole (B372694) rings. The reaction of a hydrazine with α,β-unsaturated ketones is a well-established route to pyrazolines, which can be subsequently oxidized to pyrazoles. ekb.egnih.gov Similarly, condensation with 1,3-dicarbonyl compounds directly yields pyrazole derivatives. nih.gov

The hydrazine moiety can also be acylated or can react with isothiocyanates to form thiosemicarbazide (B42300) derivatives. These intermediates are pivotal in the synthesis of various five- and six-membered heterocyclic systems. For example, cyclization of thiosemicarbazides can lead to the formation of thiazoles and thiadiazines.

Table 1: Representative Reactions of the Hydrazine Moiety

| Reactant Type | Intermediate/Product | Significance |

| Aldehydes/Ketones | Hydrazones | Precursors for further cyclization |

| α,β-Unsaturated Ketones | Pyrazolines/Pyrazoles | Formation of a new pyrazole ring |

| 1,3-Dicarbonyl Compounds | Pyrazoles | Direct construction of pyrazole rings |

| Isothiocyanates | Thiosemicarbazides | Key intermediates for thiazoles, etc. |

Introduction of Diverse Substituents on the Pyrazole Ring

While the hydrazine group is the most reactive site, the pyrazole ring itself can be functionalized, although this often requires specific strategies. Electrophilic substitution reactions, such as formylation, can occur at the 4-position of the pyrazole ring, but the presence of the hydrazine group can complicate this by directing reactions to the nitrogen atoms. chim.itumich.edu

A more common approach to obtaining substituted pyrazole rings is to start with an already functionalized pyrazole precursor before introducing the hydrazine group, or to construct the desired substituted pyrazole ring from the hydrazine itself. For example, Vilsmeier-Haack formylation of hydrazones can lead to the formation of pyrazole-4-carbaldehydes. nih.gov This aldehyde group can then serve as a point for further derivatization.

Additionally, modern cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl substituents onto the pyrazole core, provided a suitable handle like a halogen atom is present on the ring. nih.gov

Synthesis of Pyrazole-Containing Hybrid Molecules

The ability to functionalize this compound at multiple sites makes it an excellent scaffold for creating hybrid molecules, where the pyrazole moiety is combined with other pharmacologically relevant heterocyclic systems. This molecular hybridization approach aims to develop new chemical entities with potentially enhanced or novel biological activities.

The synthesis of indole-pyrazole conjugates often involves the reaction of the hydrazine group of this compound with an indole (B1671886) derivative bearing a suitable electrophilic center. A common method is the Fischer indole synthesis, where the pyrazolylhydrazine is reacted with an appropriate ketone or aldehyde derived from an indole scaffold under acidic conditions. Another approach involves the condensation of the pyrazolylhydrazine with an indole-2,3-dione (isatin) derivative, leading to the formation of a hydrazone linkage that can be further cyclized or modified.

Quinazolinone-pyrazole hybrids are synthesized by linking the two heterocyclic systems, often through the hydrazine functionality. researchgate.net A typical synthetic route involves the reaction of this compound with a quinazolinone derivative that has been functionalized with a reactive group, such as a halogen or a sulfonyl group, which can be displaced by the hydrazine. Alternatively, a quinazolinone precursor with a hydrazine-reactive group, like an aldehyde or a keto group, can be condensed with the pyrazolylhydrazine. mdpi.com For instance, reacting 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one's diazonium salt with active methylene (B1212753) compounds can produce hydrazono quinazolinone derivatives, which can then be cyclized with hydrazines to form pyrazole-quinazolinone hybrids. mdpi.com

The construction of pyrazole-thiazole hybrids frequently utilizes the Hantzsch thiazole (B1198619) synthesis. ekb.egresearchgate.net In this method, a thiosemicarbazide, prepared from this compound and an isothiocyanate, is reacted with an α-haloketone. This reaction proceeds via an initial condensation followed by cyclization to afford the thiazole ring. researchgate.nettandfonline.com A variety of substituents can be introduced on the thiazole ring by using different α-haloketones.

For pyrazole-thiophene hybrids, one synthetic strategy involves the reaction of a pyrazole derivative with a thiophene (B33073) moiety already present in one of the reactants. For example, chalcone-type compounds containing a thiophene ring can react with hydrazines to form thiophene-pyrazole hybrids. nih.gov Another approach is the Gewald reaction, where a pyrazole-containing active methylene compound can react with sulfur and a cyanomethylene reagent to construct the thiophene ring. More recently, palladium-catalyzed cross-coupling reactions have been used to link pyrazole and thiophene units. nih.gov

Benzothiazole-pyrazole hybrids can be synthesized by reacting a pyrazole-thiosemicarbazide with a suitably substituted o-halonitrobenzene, followed by reductive cyclization. Another route involves the condensation of a pyrazole-carboxaldehyde with a 2-aminothiophenol (B119425) derivative.

Table 2: Synthesis of Pyrazole-Thiazole/Thiophene/Benzothiazole Hybrids

| Hybrid Type | Key Reaction | Starting Materials from Pyrazole |

| Pyrazole-Thiazole | Hantzsch Synthesis | Pyrazole-thiosemicarbazide |

| Pyrazole-Thiophene | Chalcone Condensation | This compound |

| Pyrazole-Thiophene | Suzuki-Miyaura Coupling | Halogenated pyrazole derivative |

| Pyrazole-Benzothiazole | Condensation | Pyrazole-carboxaldehyde |

The synthesis of pyrazole-triazole hybrids can be achieved through several routes. A prominent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. beilstein-journals.orgnih.gov This involves converting the hydrazine group of this compound into an azide, which is then reacted with a terminal alkyne to form the 1,2,3-triazole ring. beilstein-journals.orgnih.govkit.edu Alternatively, the hydrazine can be reacted with reagents like cyanogen (B1215507) bromide or carbon disulfide to form intermediates that can be cyclized with another hydrazine molecule to yield 1,2,4-triazole (B32235) rings. nih.gov

For pyrazole-pyrimidine fused systems, a common strategy is the reaction of the pyrazolylhydrazine with a 1,3-dielectrophilic three-carbon component. bohrium.com For example, condensation with β-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated carbonyl compounds under appropriate conditions can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. chim.itresearchgate.net The reaction of 4-hydrazinopyrimidines with ethoxymethylidene derivatives of β-dicarbonyl compounds is another effective method for producing non-fused 4-(1H-pyrazol-1-yl)pyrimidines. bohrium.com

Utility as Building Blocks and Synthons in Organic Synthesis

This compound is a versatile heterocyclic compound that serves as a valuable building block, or synthon, in the field of organic synthesis. Its utility stems from the presence of a reactive hydrazine group attached to the pyrazole core, which allows for a variety of chemical transformations and the construction of more complex molecular architectures. This section will explore the diverse applications of this compound in the synthesis of a range of important organic molecules.

The primary reactivity of this compound lies in the nucleophilic nature of the hydrazine moiety. This functional group readily participates in condensation reactions with various carbonyl-containing compounds, such as aldehydes and ketones, to form the corresponding hydrazones. ekb.eg These hydrazone derivatives are often stable, crystalline solids that can be easily isolated and purified. The formation of hydrazones is a cornerstone of its application in synthesis, as these intermediates can undergo further cyclization or derivatization reactions to yield a wide array of heterocyclic systems.

A significant application of this pyrazole derivative is in the construction of fused heterocyclic rings. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines, a class of compounds with recognized biological activities. ekb.eg Similarly, multicomponent reactions involving this compound, an aldehyde, and an active methylene compound can provide access to complex heterocyclic scaffolds in a single synthetic operation. nih.gov

Furthermore, the hydrazine group can be acylated to form hydrazides. These hydrazides are important intermediates themselves, capable of undergoing cyclization reactions to form five-membered heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles. The specific outcome of these reactions is often dictated by the choice of cyclizing agent and reaction conditions.

The versatility of this compound extends to its use in the synthesis of various substituted pyrazoles. The hydrazine moiety can be transformed into other functional groups, or it can direct the introduction of substituents onto the pyrazole ring through subsequent reactions. For example, diazotization of the hydrazine group can generate a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents at the 4-position of the pyrazole ring.

The following tables summarize some of the key synthetic transformations and applications of this compound as a building block in organic synthesis, based on reported research findings.

Table 1: Synthesis of Hydrazones from this compound

| Aldehyde/Ketone Reactant | Reaction Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Ethanol (B145695), reflux | 1-Methyl-4-(2-benzylidenehydrazinyl)-1H-pyrazole | Not specified | ekb.eg |

| Acetophenone | Methanol, acetic acid (cat.), reflux | 1-Methyl-4-(2-(1-phenylethylidene)hydrazinyl)-1H-pyrazole | Not specified | rasayanjournal.co.in |

| Substituted Benzaldehydes | Methanol, acetic acid (cat.), reflux | Corresponding substituted (2-benzylidenehydrazinyl)pyrazoles | Good | ekb.eg |

Table 2: Synthesis of Fused Heterocycles

| Reactant(s) | Reaction Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Not specified | Pyrazolo[3,4-c]pyrazolone derivative | Not specified | nih.gov |

| Diethyl malonate | Not specified | Pyrazolo[3,4-d]pyridazine derivative | Not specified | nih.gov |

| Malononitrile, Aldehyde | Multicomponent reaction | Pyrazolo[3,4-b]pyridine derivative | Good | nih.gov |

Table 3: Synthesis of Other Heterocycles

| Reactant(s) | Reaction Conditions | Product | Yield (%) | Reference |

| Acyl chloride, then cyclizing agent | Not specified | 1,3,4-Oxadiazole derivative | Not specified | researchgate.net |

| Isothiocyanate, then cyclization | Not specified | 1,2,4-Triazole derivative | Good | researchgate.net |

The data presented in these tables highlight the broad utility of this compound as a synthon. Its ability to readily form hydrazones and subsequently undergo cyclization reactions makes it a key intermediate in the synthesis of a diverse range of heterocyclic compounds. The development of new synthetic methodologies utilizing this building block continues to be an active area of research, promising the discovery of novel molecules with potential applications in various fields, including medicinal chemistry and materials science.

Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of pyrazole (B372694) derivatives, IR spectra reveal characteristic absorption bands that provide evidence for their structural features.

The IR spectra of pyrazole-containing compounds typically show distinct peaks corresponding to N-H and C-H stretching vibrations. For instance, the N-H stretching frequencies in pyrazoles are sensitive to hydrogen bonding, often appearing in the range of 3100-3180 cm⁻¹. mdpi.com Specifically, pyrazoles that form catemeric structures via hydrogen bonding exhibit a sharp feature around 3110-3133 cm⁻¹. mdpi.com Aromatic C-H stretches are also observed, alongside absorptions for C=C and C=N bonds within the pyrazole ring. The presence of a hydrazinyl group (-NHNH2) in 4-Hydrazinyl-1-methyl-1H-pyrazole would be expected to show characteristic N-H stretching bands, typically in the region of 3200-3400 cm⁻¹. For example, in related hydrazone derivatives, N-H stretching vibrations have been observed. d-nb.info The presence of methyl groups is confirmed by their characteristic C-H stretching and bending vibrations.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Hydrazinyl) | 3200-3400 | d-nb.info |

| N-H Stretch (Pyrazole Ring, H-bonded) | 3100-3180 | mdpi.com |

| Aromatic C-H Stretch | 3000-3100 | |

| Aliphatic C-H Stretch (Methyl) | 2850-2960 | |

| C=N Stretch (Pyrazole Ring) | 1500-1600 | |

| N-H Bend (Hydrazinyl) | 1550-1650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of this compound would display distinct signals for each type of proton. The methyl group attached to the pyrazole nitrogen would appear as a singlet, typically in the upfield region of the spectrum. The protons on the pyrazole ring would give rise to signals in the aromatic region, with their chemical shifts and coupling patterns being indicative of their positions. For instance, in related 1-methylpyrazole (B151067) systems, the pyrazole protons appear at distinct chemical shifts. chemicalbook.com The protons of the hydrazinyl group (-NHNH2) would appear as broad singlets that are exchangeable with D₂O.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of the methyl carbon would be found in the aliphatic region. The carbons of the pyrazole ring would resonate in the aromatic region, and their specific chemical shifts help to confirm the substitution pattern. For example, in pyrazolo[1,5-a]pyrimidine (B1248293) systems, the chemical shift of a methyl group can be used to distinguish between isomers. researchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | N-CH₃ | ~3.8 | |

| ¹H | Pyrazole Ring Protons | ~6.0-8.0 | researchgate.net |

| ¹H | -NHNH₂ | Variable, broad | d-nb.info |

| ¹³C | N-CH₃ | ~35-40 | |

| ¹³C | Pyrazole Ring Carbons | ~100-150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques could be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum would be characteristic of the pyrazole and hydrazine (B178648) moieties, aiding in its structural confirmation.

| Parameter | Information Obtained | Reference |

|---|---|---|

| Crystal System and Space Group | Symmetry of the crystal lattice | nih.govmdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell | nih.govmdpi.com |

| Bond Lengths and Angles | Precise geometry of the molecule | nih.govnih.gov |

| Intermolecular Interactions | Details of hydrogen bonding and packing | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula. For this compound (C₄H₈N₄), elemental analysis would be used to confirm that the empirical formula matches the theoretical composition, providing strong evidence for the compound's identity and purity.

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. A small spot of the compound is applied to a TLC plate, which is then developed in a suitable solvent system. The purity is assessed by the presence of a single spot. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, GC or HPLC would be employed. These techniques separate the components of a mixture, and the area under each peak in the resulting chromatogram is proportional to the amount of that component present. This allows for a precise determination of the purity of this compound.

Coordination Chemistry of 4 Hydrazinyl 1 Methyl 1h Pyrazole As a Ligand

Design and Synthesis of Metal Complexes with Pyrazole-Based Ligands

The synthesis of metal complexes with pyrazole-based ligands is a well-established area of inorganic chemistry. nih.gov The flexible design of these ligands, facilitated by the straightforward construction of the pyrazole (B372694) ring, allows for a wide structural diversity in the resulting metal complexes. nih.gov Typically, these syntheses involve the reaction of a pyrazole derivative with a metal salt in a suitable solvent.

For ligands like 4-Hydrazinyl-1-methyl-1H-pyrazole, the synthesis of its metal complexes would likely involve the direct reaction of the ligand with a metal salt, such as a halide, nitrate, or acetate, in a solvent like ethanol (B145695) or methanol. The reaction conditions, such as temperature and reaction time, would be optimized to promote the formation of the desired complex. For instance, the synthesis of pyrazole-acetamide-derived complexes has been achieved by refluxing the ligand with metal salts in an aqueous ethanolic solution. nih.gov Similarly, hydrazone-based ligands, which share the hydrazinyl functional group, are often prepared by condensation reactions and subsequently complexed with metal ions. jocpr.comslideshare.net

The synthesis strategy can also employ in situ methods, where the ligand is formed in the presence of the metal ion, leading directly to the complex. This approach has been successful in generating copper(II) complexes with pyrazole derivatives for catalytic applications. rsc.org

Coordination Modes and Binding Sites of the Hydrazinylpyrazole Ligand

Pyrazole-based ligands are known for their ability to coordinate to metal centers in various modes. researchgate.net The specific coordination of this compound would be dictated by the interplay of several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

The potential binding sites on this compound are the two nitrogen atoms of the pyrazole ring and the two nitrogen atoms of the hydrazinyl group. This allows for several possible coordination modes:

Monodentate Coordination: The ligand could bind to a metal center through one of the nitrogen atoms, most likely the pyridinic nitrogen of the pyrazole ring or the terminal nitrogen of the hydrazinyl group.

Bidentate Chelation: The hydrazinyl group can act as a chelating agent, with both nitrogen atoms coordinating to the same metal center to form a stable five-membered ring. This is a common coordination mode for hydrazone ligands. jocpr.com

Bridging Coordination: The ligand could bridge two or more metal centers. This could occur through the pyrazole ring, with the two ring nitrogens binding to different metals, or the hydrazinyl group could bridge metal centers.

The presence of the methyl group at the N1 position of the pyrazole ring prevents the deprotonation and subsequent bridging that is often seen with unsubstituted pyrazoles, thus influencing the resulting complex's structure.

Structural Characterization of Coordination Compounds

The structural elucidation of new coordination compounds is crucial for understanding their properties and potential applications. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

Spectroscopic Analysis of Metal-Ligand Interactions

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the coordination of a ligand to a metal center.

In the IR spectrum , the coordination of this compound to a metal ion would be evidenced by shifts in the vibrational frequencies of the N-H and C=N bonds of the pyrazole ring and the hydrazinyl group. For example, in metal complexes of other nitrogen-containing heterocyclic ligands, a shift in the ν(C=N) band to lower or higher wavenumbers is indicative of coordination through the nitrogen atom. nih.gov Similarly, changes in the N-H stretching and bending vibrations would confirm the involvement of the hydrazinyl group in bonding.

¹H and ¹³C NMR spectroscopy can also provide valuable information about the ligand's coordination environment. Changes in the chemical shifts of the protons and carbons of the pyrazole ring and the hydrazinyl moiety upon complexation would indicate the binding sites. In studies of other pyrazole derivatives, significant downfield or upfield shifts of the pyrazole ring protons are observed upon coordination to a metal. nih.gov

UV-Visible spectroscopy can be used to study the electronic transitions within the complexes, providing insights into the geometry around the metal center. nih.gov

X-ray Crystallography of Metal-Pyrazole Complexes

For example, the crystal structure of a 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone complex shows the ligand coordinating to the metal ion through the azomethine nitrogen and a keto oxygen. nih.gov In another example, the crystal structure of 4-iodo-1H-pyrazole reveals a catemeric structure held together by intermolecular N-H···N hydrogen bonds. mdpi.com These examples highlight the diverse structural possibilities for pyrazole-based ligands.

| Feature | Expected Observation for this compound Complexes |

| Coordination Number | Variable, depending on the metal ion and other ligands. |

| Coordination Geometry | Could range from tetrahedral and square planar to octahedral and trigonal bipyramidal. nih.govnih.gov |

| Bond Lengths | Metal-nitrogen bond lengths would be consistent with those observed for other pyrazole and hydrazine (B178648) complexes. |

| Supramolecular Assembly | Intermolecular interactions such as hydrogen bonding and π-π stacking could lead to the formation of higher-order structures. nih.gov |

Theoretical Studies on Energetic Features of H-Bonded and π-Stacked Assemblies in Complexes

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the energetic features of molecular interactions. nih.gov

Hydrogen Bonding: The hydrazinyl group and the pyrazole ring nitrogen in this compound are capable of participating in hydrogen bonding. Theoretical studies on other pyrazole systems have shown that N-H···N hydrogen bonds are a significant factor in the formation of supramolecular structures like dimers, trimers, and catemers. nih.govnih.gov DFT calculations can be used to determine the strength and geometry of these hydrogen bonds, which play a crucial role in the crystal packing of the complexes.

Potential Roles in Catalysis

Metal complexes with pyrazole-based ligands have shown promise in various catalytic applications. nih.govresearchgate.net The electronic and steric properties of the ligand can be tuned to influence the catalytic activity of the metal center.

Given the presence of multiple nitrogen donor atoms, complexes of this compound could potentially be active in a range of catalytic reactions. For instance, copper complexes of pyrazole derivatives have been investigated as catalysts for the oxidation of catechol. rsc.org Iron complexes with protic pyrazole ligands have been shown to catalyze the disproportionation of hydrazine. nih.gov Furthermore, pyrazole-containing complexes have been explored as catalysts for C-C coupling reactions. researchgate.net The specific catalytic potential of this compound complexes would need to be experimentally investigated.

Q & A

Basic: What are the optimized synthetic routes for 4-Hydrazinyl-1-methyl-1H-pyrazole?

Methodological Answer:

The compound is synthesized via cyclocondensation reactions involving hydrazine derivatives. For example, 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine (a structurally related analog) was prepared by reacting 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole with hydrazine in ethanol under reflux. Single crystals for structural analysis were obtained via recrystallization from ethanol . Key considerations include:

- Reagent purity : Use anhydrous hydrazine to avoid side reactions.

- Temperature control : Maintain reflux conditions (~78°C) for optimal yield.

- Crystallization : Ethanol is preferred for growing X-ray-quality crystals.

Basic: How is this compound characterized spectroscopically and structurally?

Methodological Answer:

Characterization involves multi-technique validation :

- NMR spectroscopy : Proton environments (e.g., hydrazine NH signals at δ 4–6 ppm) and methyl group splitting patterns confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 139.1 for the base structure).

- X-ray crystallography : Crystals grown from ethanol reveal bond lengths (e.g., N–N bond ~1.37 Å) and dihedral angles critical for confirming tautomeric forms .

Advanced: How can researchers design experiments to synthesize triazole-pyrazole hybrids using this compound?

Methodological Answer:

The compound’s hydrazine group enables click chemistry for hybrid synthesis. For example:

- Cu(I)-catalyzed azide-alkyne cycloaddition : React this compound with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/water (1:1) at 50°C for 16 hours with CuSO₄/sodium ascorbate catalysis. Purify via column chromatography (SiO₂, ethyl acetate/hexane) .

- Optimization metrics : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 hydrazine:alkyne) to minimize unreacted starting material.

Advanced: How can contradictory spectral and computational data for this compound derivatives be resolved?

Methodological Answer:

Discrepancies (e.g., NMR vs. DFT-predicted tautomer ratios) require cross-validation :

- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at 25°C vs. −40°C .

- Crystallographic refinement : Use SHELXL to refine H-atom positions in X-ray structures, resolving ambiguities in hydrogen bonding networks .

- DFT calculations : Compare B3LYP/6-31G(d) optimized geometries with experimental data to identify dominant tautomers .

Advanced: What methodological frameworks guide pharmacological studies of this compound derivatives?

Methodological Answer:

For bioactivity screening:

- In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., cannabinoid receptor affinity via competitive radioligand displacement, as seen in anandamide studies ).

- Structure-activity relationship (SAR) : Modify substituents (e.g., nitro or methoxy groups) to assess impact on IC₅₀ values.

- ADMET profiling : Use HPLC to measure logP (lipophilicity) and microsomal stability assays for metabolic resistance .

Advanced: How can crystallographic data inform the design of pyrazole-based coordination complexes?

Methodological Answer:

Leverage X-ray structures to identify metal-binding motifs :

- Donor atoms : The hydrazine N–H and pyrazole N atoms coordinate transition metals (e.g., Cu²⁺ or Fe³⁺).

- Ligand geometry : Monoclinic crystal systems (e.g., P2₁/c space group) suggest planar arrangements suitable for square-planar complexes .

- Thermal stability : TGA/DSC of complexes correlates with crystallographic packing density (e.g., higher density = higher decomposition temperatures).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.